2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide
Description
2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide is a pyrazolo[1,5-a]pyrimidine derivative featuring a thioether-linked acetamide moiety. The core pyrazolo[1,5-a]pyrimidine scaffold is a bicyclic heteroaromatic system with a 5-methyl and 3-phenyl substitution, while the acetamide group is substituted with a 3-nitrophenyl ring.
Key structural attributes:
Properties
IUPAC Name |
2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-14-10-20(25-21(23-14)18(12-22-25)15-6-3-2-4-7-15)30-13-19(27)24-16-8-5-9-17(11-16)26(28)29/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIYDOPCOGFRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide is a novel derivative of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Pharmacological Properties
Pyrazolo[1,5-a]pyrimidine derivatives are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. The specific compound under discussion exhibits several promising pharmacological properties:
-
Anti-inflammatory Activity :
- Recent studies indicate that pyrazolo[1,5-a]pyrimidines can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds similar to our target showed IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib .
- In vivo studies demonstrated significant reductions in paw edema and granuloma formation in rat models, suggesting effective anti-inflammatory properties .
-
Anticancer Potential :
- The compound has been implicated in targeting specific kinases involved in cancer progression. It has been shown to inhibit kinases such as c-Abl and PDGFR, which are associated with various malignancies .
- In vitro assays revealed that derivatives of pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cell lines by modulating signaling pathways like STAT3 and NF-κB .
- Antiviral Activity :
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the aromatic rings enhances anti-inflammatory activity. For example, compounds with methoxy or nitro groups exhibited improved potency against COX enzymes compared to their unsubstituted counterparts .
- Thioether Linkage : The thioether moiety in the compound may contribute to increased lipophilicity and bioavailability, facilitating better interaction with biological targets.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- In Vivo Studies :
- In Vitro Assays :
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism involves the modulation of key signaling pathways such as the STAT3 and NF-κB pathways, which are often dysregulated in cancers.
Case Study:
A study published in Cancer Research demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anti-cancer activity through selective inhibition of these pathways, leading to reduced tumor growth in preclinical models .
Anti-inflammatory Effects
The compound has shown promise in treating inflammatory diseases. Its ability to modulate immune responses makes it a candidate for conditions like rheumatoid arthritis and psoriasis.
Research Findings:
Research indicates that compounds similar to 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide can selectively target adenosine receptors involved in inflammation, presenting a novel approach to managing chronic inflammatory conditions .
Biochemical Probes
The unique structural features of this compound allow it to serve as a biochemical probe for studying various biological processes. Its ability to form covalent bonds with nucleophiles can be utilized in drug design and development.
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide/Phenyl Rings
Notes:
- The benzyl substitution in STL069968 increases molecular weight and lipophilicity, which may enhance membrane permeability .
Modifications to the Pyrazolo[1,5-a]pyrimidine Core
Notes:
- Fluorine substitution in F-DPA enables radiolabeling for diagnostic imaging, a feature absent in the target compound .
- Thienylcarbonyl substitution in polymorph Form I introduces steric bulk, influencing crystal packing and melting behavior .
Functional Group Variations in Linker Regions
Notes:
Q & A
Q. Example Workflow :
Validate enzyme inhibition (e.g., FLT3 kinase) using recombinant protein assays .
Parallel cytotoxicity screening in cancer cell lines (e.g., HepG2, MCF-7) with ATP-based viability assays .
Cross-reference results with MD simulations to confirm target engagement .
Basic Question: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm pyrazolo[1,5-a]pyrimidine core protons (δ 6.8–8.2 ppm for aromatic H) and acetamide carbonyl (δ 168–170 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 435.1) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly for the thioether linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
